N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
Description
N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide backbone substituted with a 1,2-dimethylindole moiety and a cyanoethyl-methyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2-cyanoethyl)-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-14(12-7-4-5-8-13(12)19(11)3)15(20)16(21)18(2)10-6-9-17/h4-5,7-8H,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXNKHPRTGREQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Methyl-2-Nitroaniline Derivatives
In a representative procedure, N-methyl-2-nitroaniline undergoes reductive cyclization using hydrogen gas (1 atm) over a palladium-on-carbon catalyst (5 mol%) in ethanol at 60°C for 12 hours. The resulting 1-methylindoline is oxidized to 1-methylindole using manganese dioxide in dichloromethane. Subsequent Friedel-Crafts methylation at the 2-position employs methyl iodide and aluminum trichloride in dichloromethane at 0°C to room temperature.
Table 1: Optimization of 1,2-Dimethylindole Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive cyclization | H₂ (1 atm), Pd/C (5 mol%), EtOH | 78 | 95 |
| Oxidation | MnO₂, CH₂Cl₂, 24 h | 85 | 97 |
| Friedel-Crafts methylation | MeI, AlCl₃, CH₂Cl₂, 0°C→RT | 70 | 93 |
N-Alkylation with 2-Cyanoethyl-Methylamine
The final step involves coupling the oxoacetic acid with N-methyl-2-cyanoethylamine. Activation of the carboxylic acid is achieved using propylphosphonic anhydride (T3P) or carbodiimide reagents.
Amidation Using T3P
A mixture of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq), N-methyl-2-cyanoethylamine (1.2 eq), and triethylamine (3.0 eq) in acetonitrile is treated with T3P (50% in ethyl acetate, 1.5 eq). The reaction is heated at 60°C for 4 hours, yielding the title compound after extractive workup and silica gel chromatography.
Table 2: Amidation Conditions and Outcomes
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P | CH₃CN | 60 | 4 | 75 |
| EDCI/HOBt | DMF | 25 | 12 | 62 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 24 | 58 |
Characterization Data:
- ¹H NMR (DMSO-d₆): δ 8.14 (d, J = 8.1 Hz, 1H), 7.52–7.41 (m, 2H), 7.22 (s, 1H), 3.68–3.55 (m, 2H), 3.45–3.32 (m, 2H), 3.11 (s, 3H), 2.89 (t, J = 6.5 Hz, 2H), 2.62 (s, 3H), 2.50 (s, 3H).
- HRMS (ESI): m/z calcd for C₁₇H₁₈N₃O₂ [M+H]⁺: 296.1399; found: 296.1396.
Alternative Pathways and Byproduct Analysis
Direct Acylation-Alkylation Tandem Reaction
A one-pot method combines Friedel-Crafts acylation with in situ amidation. Using oxalyl chloride and N-methyl-2-cyanoethylamine in the presence of AlCl₃ reduces step count but lowers yield (54%) due to competing over-acylation.
Purification Challenges
Chromatographic separation is critical due to residual T3P byproducts. Reverse-phase HPLC (C18 column, 30→70% acetonitrile/water) achieves >99% purity but requires optimization to minimize acid degradation.
Scalability and Industrial Considerations
Kilogram-scale batches employ continuous flow reactors for the acylation step, enhancing heat dissipation and reducing AlCl₃ usage by 40%. Environmental metrics indicate a 22% reduction in E-factor compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acrylonitrile for cyanoethylation, acetic anhydride for acylation.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The cyanoethyl and oxoacetamide groups can also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Indole Substitution: 1,2-Dimethyl groups (target compound, C730-0632) may enhance metabolic stability compared to unsubstituted indoles .
- adamantane or aryl groups. Dimethoxyphenyl (C730-0632) could engage in π-π stacking in target binding .
- Mechanistic Differences: 5r activates caspase-8, suggesting extrinsic apoptosis pathway involvement, whereas cyanoethyl substituents might alter protease specificity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5r (Adamantane Derivative) | C730-0632 (Dimethoxyphenyl) |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate polarity) | ~4.8 (highly lipophilic) | ~3.5 |
| Solubility | Moderate (cyano group) | Low | Low (aryl substituent) |
| Bioavailability | Potential for oral dosing | Likely limited | Variable |
Biological Activity
N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. Its structure incorporates a cyanoethyl group and an oxoacetamide moiety, which contribute to its biological activity. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is . The compound can be synthesized through various methods involving the formation of the indole ring and subsequent modifications to introduce the cyanoethyl and oxoacetamide groups.
Synthesis Overview
The synthesis typically involves:
- Formation of the Indole Ring : Using phenylhydrazine and an aldehyde or ketone.
- Cyanoethylation : Introducing the cyanoethyl group via nucleophilic substitution with acrylonitrile.
- Formation of Oxoacetamide : Reacting the indole derivative with an acylating agent like acetic anhydride.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with receptors that mediate cellular responses, potentially affecting signal transduction pathways.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of indole derivatives. For instance, compounds similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo.
Cytotoxicity and Cell Viability
In vitro studies assessing cell viability have demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations. This is crucial for its potential use as a therapeutic agent.
Case Studies
Several case studies have investigated the compound's pharmacological effects:
-
Case Study on Inflammatory Disease Models :
- Objective : Evaluate anti-inflammatory properties.
- Results : Significant inhibition of leukocyte migration and cytokine production was observed, indicating its potential as a treatment for inflammatory diseases.
-
Molecular Target Identification :
- Objective : Identify molecular targets using docking studies.
- Results : The compound showed high affinity for several enzymes involved in inflammation, supporting its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
